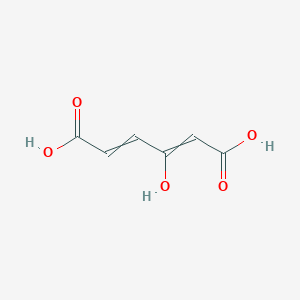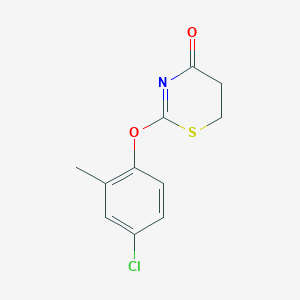phosphanium bromide CAS No. 114125-97-2](/img/structure/B14294841.png)
[(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Nitronaphthalen-2-yl)methylphosphanium bromide is a chemical compound that features a nitronaphthalene moiety linked to a triphenylphosphanium group via a methyl bridge, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 1-nitronaphthalene with triphenylphosphine in the presence of a suitable methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(1-Nitronaphthalen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
科学的研究の応用
(1-Nitronaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1-Nitronaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets through its nitro and phosphonium groups. These interactions can lead to:
Electron transfer: The nitro group can participate in redox reactions, facilitating electron transfer processes.
Binding to biological molecules: The phosphonium group can interact with negatively charged biomolecules, influencing their function and activity.
類似化合物との比較
(1-Nitronaphthalen-2-yl)methylphosphanium bromide can be compared with similar compounds such as:
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound also features a triphenylphosphonium group but with a different substituent, leading to different reactivity and applications.
1-Nitronaphthalene: Lacks the phosphonium group, resulting in different chemical properties and uses.
特性
CAS番号 |
114125-97-2 |
|---|---|
分子式 |
C29H23BrNO2P |
分子量 |
528.4 g/mol |
IUPAC名 |
(1-nitronaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H23NO2P.BrH/c31-30(32)29-24(21-20-23-12-10-11-19-28(23)29)22-33(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChIキー |
HTGFGNZOFDKPML-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


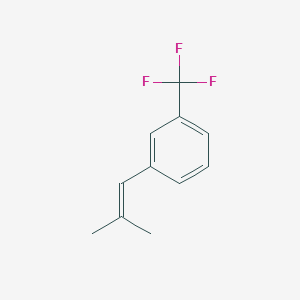
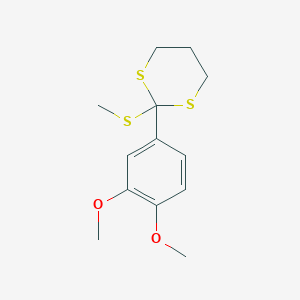

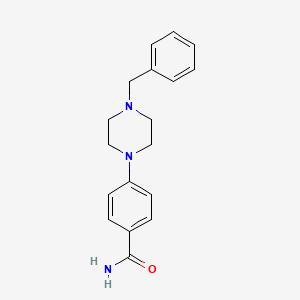
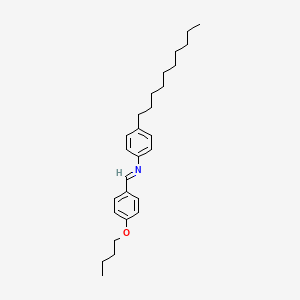


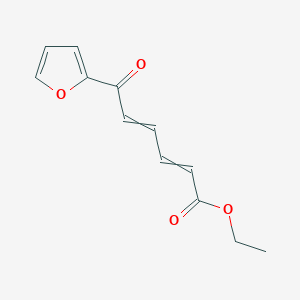
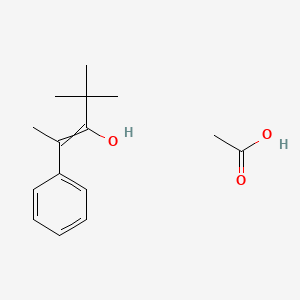
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)

